molecular formula C8H11N3O4S B1321305 5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester

5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester

Cat. No. B1321305
M. Wt: 245.26 g/mol
InChI Key: TZLADGYMYYHNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04101548

Procedure details

A suspension of sodium thiocyanate (24.30 g, 0.30 mole) in acetonitrile (120 ml), maintained at 19° C., was treated dropwise over 22 minutes with a solution of ethyl chloroformate (28.7 ml, 0.30 mole) in acetonitrile (25 ml). The resultant mixture was stirred for 25 minutes at 20° C. and then ethyl diazoacetate (31.5 ml, 0.30 mole) was added. After stirring for 24 hours, 6.0 N hydrochloric acid (300 ml) was added with cooling. Acetonitrile solvent was removed in vacuo and the residual aqueous suspension was extracted several times with ether. Combined ether extracts were washed with water, dried (Na2SO4) and evaporated to leave 51.0 g of ethyl 5-ethoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate. This ester was hydrolyzed by refluxing for 6 hours in a mixture of ethanol (80 ml) and aqueous 6 N hydrochloric acid (400 ml) to yield the title acid; m.p. 179°-180° dec. after crystallization from nitromethane.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31.5 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[Na+].Cl[C:6]([O:8][CH2:9][CH3:10])=[O:7].[N+:11](=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N-:12].Cl>C(#N)C>[CH2:9]([O:8][C:6]([NH:3][C:2]1[S:1][N:12]=[N:11][C:13]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:7])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
28.7 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
31.5 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
19 °C
Stirring
Type
CUSTOM
Details
After stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
Acetonitrile solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residual aqueous suspension was extracted several times with ether
WASH
Type
WASH
Details
Combined ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)NC1=C(N=NS1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.